(1-Bromopropyl)benzene chemical properties and structure
(1-Bromopropyl)benzene chemical properties and structure
An In-Depth Technical Guide to (1-Bromopropyl)benzene: Properties, Synthesis, and Reactivity
Introduction
(1-Bromopropyl)benzene is a halogenated aromatic hydrocarbon that serves as a crucial intermediate in a wide array of organic syntheses.[1] Its molecular architecture, featuring a benzene ring connected to a propyl chain with a bromine atom at the benzylic position, bestows upon it a unique reactivity profile that is highly valued in the fields of medicinal chemistry and materials science.[1] The bromine atom's placement on the carbon directly attached to the aromatic ring is paramount, as it significantly influences the compound's chemical behavior, making it an excellent substrate for nucleophilic substitution and elimination reactions.[1]
A key structural characteristic of (1-Bromopropyl)benzene is the presence of a chiral center at the benzylic carbon. This gives rise to two enantiomers, (S)-(+)-(1-Bromopropyl)benzene and (R)-(-)-(1-Bromopropyl)benzene, whose stereochemistry can be critical in the synthesis of stereospecific target molecules.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic signature, synthesis, and characteristic reactivity of (1-Bromopropyl)benzene, offering a technical resource for researchers and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical properties of (1-Bromopropyl)benzene are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁Br | [1][3][4] |
| Molecular Weight | 199.09 g/mol | [1][3][4] |
| IUPAC Name | 1-bromopropylbenzene | [1][4][5] |
| CAS Number | 2114-36-5 | [1][3][4] |
| Physical Form | Liquid | [1][5][6] |
| Density | ~1.3 g/cm³ | [3][5] |
| Boiling Point | 215.5 ± 9.0 °C at 760 mmHg | [3] |
| Flash Point | 92.5 ± 6.0 °C | [3] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [6] |
Molecular Structure and Spectroscopic Profile
The structure of (1-Bromopropyl)benzene is foundational to its reactivity. The phenyl group, the propyl chain, and the bromine atom at the benzylic position create a molecule susceptible to specific transformations.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum provides distinct signals for the different proton environments. Aromatic protons typically appear in the 7.2-7.5 ppm region. The benzylic methine proton (CH-Br) is expected to resonate further downfield, coupled to the adjacent methylene protons. The methylene (-CH₂-) and methyl (-CH₃) protons of the propyl group will appear as distinct multiplets in the aliphatic region of the spectrum.[7]
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Infrared (IR) Spectroscopy : The IR spectrum reveals characteristic absorption bands. Aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the propyl chain appears in the 2800-3000 cm⁻¹ range.[7] The C-Br bond also gives rise to a characteristic absorption in the fingerprint region.
-
Mass Spectrometry (MS) : Mass spectrometric analysis shows a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). A common fragmentation pattern involves the loss of the bromine atom to form a stable benzylic carbocation, which often corresponds to the base peak in the spectrum.[7]
Synthesis of (1-Bromopropyl)benzene
(1-Bromopropyl)benzene can be synthesized through several routes. A prevalent and reliable method involves a two-step sequence starting from 1-phenylpropan-1-one, which avoids the potential for rearrangement that can occur with direct Friedel-Crafts alkylation.[1][8][9] The process involves the reduction of the ketone to an alcohol, followed by bromination.
Experimental Protocol: Two-Step Synthesis from 1-Phenylpropan-1-one
Step 1: Reduction of 1-Phenylpropan-1-one to 1-Phenylpropan-1-ol
-
Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpropan-1-one in methanol or ethanol at room temperature.[1]
-
Reduction : Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄) portion-wise to control the exothermic reaction.[1]
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup : Quench the reaction by slowly adding dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenylpropan-1-ol.
Step 2: Bromination of 1-Phenylpropan-1-ol
-
Setup : Place the crude 1-phenylpropan-1-ol into a round-bottom flask.
-
Bromination : Cool the alcohol in an ice bath (0 °C). Slowly add a brominating agent such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).[1]
-
Reaction : Allow the reaction to proceed, typically with stirring, letting it slowly warm to room temperature.
-
Purification : After the reaction is complete, perform an aqueous workup to remove inorganic byproducts. The resulting crude (1-Bromopropyl)benzene is then purified, typically by distillation under reduced pressure, to yield the final product.
Caption: Two-step synthesis of (1-Bromopropyl)benzene from 1-phenylpropan-1-one.
Chemical Reactivity and Applications
The synthetic utility of (1-Bromopropyl)benzene stems from the reactivity of the C-Br bond at the benzylic position. The phenyl group stabilizes the adjacent carbocation or radical intermediates, facilitating a variety of transformations.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, making (1-Bromopropyl)benzene highly susceptible to nucleophilic substitution reactions. Depending on the nucleophile, solvent, and reaction conditions, the mechanism can proceed via an Sₙ1 or Sₙ2 pathway. The formation of a resonance-stabilized benzylic carbocation favors the Sₙ1 mechanism, particularly with weak nucleophiles in polar protic solvents.[10][11]
This reactivity allows for the introduction of a wide range of functional groups, making it a valuable precursor for synthesizing more complex molecules. For example, reaction with cyanide yields a nitrile, which can be further hydrolyzed to a carboxylic acid, while reaction with amines yields substituted aniline derivatives.
Caption: General pathway for nucleophilic substitution of (1-Bromopropyl)benzene.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, (1-Bromopropyl)benzene can undergo elimination reactions to form 1-phenylpropene. This reaction pathway competes with nucleophilic substitution and is favored by high temperatures and sterically hindered bases.
Safety and Handling
(1-Bromopropyl)benzene is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Precautions : Handle in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid breathing vapors.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage under an inert atmosphere is recommended.[6]
References
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(1-Bromopropyl)benzene | CAS#:2114-36-5. (n.d.). Chemsrc. Retrieved from [Link]
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(1-Bromopropyl)benzene | C9H11Br | CID 562384. (n.d.). PubChem. Retrieved from [Link]
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[(1S)-1-bromopropyl]benzene | C9H11Br | CID 52376371. (n.d.). PubChem. Retrieved from [Link]
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(1-bromopropyl)benzene. (n.d.). American Elements. Retrieved from [Link]
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Devise a synthesis to prepare (1-bromopropyl)benzene. (2024). Chegg.com. Retrieved from [Link]
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(1-bromopropyl)benzene (C9H11Br). (n.d.). PubChemLite. Retrieved from [Link]
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Lauher, J. (2020). Synthesis of p-Bromopropylbenzene. YouTube. Retrieved from [Link]
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Synthesis of Polysubstituted Benzenes. (n.d.). NC State University Libraries. Retrieved from [Link]
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Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. (n.d.). Filo. Retrieved from [Link]
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Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. (2023). Brainly.com. Retrieved from [Link]
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